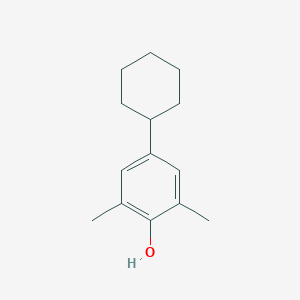

4-Cyclohexyl-2,6-xylenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h8-9,12,15H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOOYEDQODNSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147259 | |

| Record name | 4-Cyclohexyl-2,6-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10570-68-0 | |

| Record name | 4-Cyclohexyl-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10570-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyl-2,6-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexyl-2,6-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexyl-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYL-2,6-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9TZ52DP3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclohexyl-2,6-xylenol (CAS: 10570-68-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Cyclohexyl-2,6-xylenol (CAS number: 10570-68-0), also known as 4-cyclohexyl-2,6-dimethylphenol. Due to the limited availability of specific experimental data for this compound, this document also includes relevant information for its immediate precursor, 2,6-xylenol, to provide a foundational understanding. The guide details its synthesis, potential applications as an antioxidant, and general experimental protocols for antioxidant activity assessment. While no specific signaling pathways involving this compound have been identified in the current literature, this document presents standardized workflows for its synthesis and antioxidant evaluation.

Chemical and Physical Properties

This compound is a derivative of phenol characterized by a cyclohexyl group at the para position and two methyl groups at the ortho positions relative to the hydroxyl group.[1][2][3] This substitution pattern, particularly the steric hindrance provided by the ortho-methyl groups, suggests potential antioxidant properties.[4][5]

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 10570-68-0 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀O | [1][2][3] |

| Molecular Weight | 204.31 g/mol | [1][2][3] |

| IUPAC Name | 4-cyclohexyl-2,6-dimethylphenol | [2][3] |

| Synonyms | This compound, 2,6-DIMETHYL-4-CYCLOHEXYLPHENOL | [2][3] |

| Canonical SMILES | CC1=CC(=CC(=C1O)C)C2CCCCC2 | [2][3] |

| InChIKey | JEOOYEDQODNSOL-UHFFFAOYSA-N | [2][3] |

| Computed XLogP3-AA | 4.8 | [2] |

| Computed pKa | 10.91 ± 0.23 |

Table 2: Experimental Properties of 2,6-Xylenol (CAS: 576-26-1)

| Property | Value | Source |

| Melting Point | 43-45 °C | [6] |

| Boiling Point | 203 °C | [6] |

| Density | 1.132 g/cm³ | [6] |

| Flash Point | 86 °C | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the acid-catalyzed alkylation of 2,6-xylenol with cyclohexene or cyclohexanol.[7] This electrophilic substitution reaction is a common strategy for introducing alkyl groups onto a phenolic ring.

Experimental Protocol: Acid-Catalyzed Alkylation of 2,6-Xylenol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Materials:

-

2,6-Xylenol

-

Cyclohexene or Cyclohexanol

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like an acidic zeolite)

-

Anhydrous solvent (e.g., toluene, heptane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, dissolve 2,6-xylenol in the chosen anhydrous solvent.

-

Add the acid catalyst to the solution. The amount will depend on the specific catalyst used.

-

Heat the mixture to the desired reaction temperature (this may range from room temperature to reflux, depending on the catalyst and reactants).

-

Slowly add cyclohexene or cyclohexanol to the reaction mixture from the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to stir the reaction mixture at the set temperature for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Potential Biological Activity: Antioxidant Properties

Phenolic compounds, particularly sterically hindered phenols like this compound, are known for their antioxidant activity.[4][5] The mechanism of action typically involves the donation of the phenolic hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to other molecules. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the ortho-substituents.[5]

While specific studies on the antioxidant activity of this compound are not widely reported, its structural features strongly suggest this potential. Common in vitro assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Standard antioxidant (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or standard dilutions to the wells. For the control, add methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

-

FRAP reagent (containing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and FeCl₃·6H₂O solution)

-

Test compound (this compound)

-

Standard (e.g., FeSO₄·7H₂O)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1][8][9]

-

Prepare a series of dilutions of the test compound and the ferrous sulfate standard.

-

In a 96-well plate, add a small volume of the sample or standard to each well.

-

Add a larger volume of the pre-warmed FRAP reagent to each well and mix.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[8]

-

Measure the absorbance at a specific wavelength (typically around 593 nm) using a microplate reader.[1][9]

-

Construct a standard curve using the absorbance values of the ferrous sulfate standards.

-

Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as micromolar ferrous equivalents.

Caption: General workflow for antioxidant activity assays.

Spectroscopic Data

Safety and Handling

Specific toxicity data for this compound is limited. However, based on the data for the closely related 2,6-xylenol, it should be handled with care. 2,6-Xylenol is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[13] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a sterically hindered phenolic compound with strong potential for use as an antioxidant. Its synthesis is straightforward via the alkylation of 2,6-xylenol. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and evaluation of its antioxidant properties based on established methodologies. Further research is warranted to fully elucidate its physical, chemical, and biological properties, which could pave the way for its application in materials science and drug development.

References

- 1. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. This compound | C14H20O | CID 82731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 7. Method for making 2,6-xylenol - Eureka | Patsnap [eureka.patsnap.com]

- 8. ultimatetreat.com.au [ultimatetreat.com.au]

- 9. 2.8. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 10. 2,6-Dimethylphenol(576-26-1) 13C NMR [m.chemicalbook.com]

- 11. 2,6-Dimethylphenol(576-26-1) IR Spectrum [m.chemicalbook.com]

- 12. 2,6-Dimethylphenol(576-26-1) 1H NMR spectrum [chemicalbook.com]

- 13. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Synthesis Pathway: Friedel-Crafts Alkylation

An In-depth Technical Guide to the Synthesis of 4-Cyclohexyl-2,6-dimethylphenol

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Cyclohexyl-2,6-dimethylphenol, a valuable compound for researchers, scientists, and drug development professionals. The synthesis predominantly relies on the Friedel-Crafts alkylation of 2,6-dimethylphenol.

The most common method for synthesizing 4-Cyclohexyl-2,6-dimethylphenol is the acid-catalyzed Friedel-Crafts alkylation of 2,6-dimethylphenol with a cyclohexylating agent.[1][2] This reaction involves an electrophilic aromatic substitution where the cyclohexyl group is attached to the aromatic ring of the phenol.[1][2][3] The substitution occurs at the para-position (position 4) due to the directing effects of the hydroxyl and methyl groups, although steric hindrance from the ortho-methyl groups also plays a significant role.[4]

The two primary cyclohexylating agents used are cyclohexene and cyclohexanol. The reaction is facilitated by a variety of acid catalysts, including both homogeneous and heterogeneous systems.[4][5]

Reaction Scheme:

-

Using Cyclohexene: 2,6-dimethylphenol + Cyclohexene ---(Acid Catalyst)--> 4-Cyclohexyl-2,6-dimethylphenol

-

Using Cyclohexanol: 2,6-dimethylphenol + Cyclohexanol ---(Acid Catalyst)--> 4-Cyclohexyl-2,6-dimethylphenol + H₂O

The use of solid acid catalysts like zeolites or ion-exchange resins is often preferred as it simplifies catalyst removal and promotes greener chemical processes.[4][5]

Caption: Friedel-Crafts alkylation pathway for 4-Cyclohexyl-2,6-dimethylphenol synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis. The following table summarizes quantitative data from various studies on the alkylation of phenols. While not all data pertains directly to 2,6-dimethylphenol, it provides valuable comparative insights into catalyst performance.

| Catalyst Type | Alkylating Agent | Substrate | Temperature (°C) | Molar Ratio (Phenol:Alkylating Agent) | Yield/Conversion | Selectivity | Reference |

| Zeolite (H-Y) | Cyclohexanol | Phenol | 140 - 220 | 1:1 to 5:1 | High Conversion | Mainly 4-cyclohexylphenol | [6] |

| Zeolite (H-Mordenite/H-Beta) | Cyclohexanol/ene | Phenol | 140 - 220 | 1:1 to 5:1 | >70% Conversion | High selectivity for 4-cyclohexylphenol | [7] |

| Zeolite (Large Pore, Acidic) | Cyclohexanol | p-Cresol | 150 - 180 | 1.3:1 to 1.8:1 | 84.9% | High | [8] |

| Zeolite (Large Pore, Acidic) | Cyclohexene | p-Cresol | 150 - 180 | 1.3:1 to 1.8:1 | 92.1% | High | [8] |

| Amberlyst-15 (Ion-Exchange Resin) | Cyclohexene | Phenol | 85 | 1:1 | High Activity | ortho/para ratio ~2 | [4] |

| Methanesulfonic Acid (CH₃SO₃H) | Cyclohexene | Phenol | 85 | 1:1 | Lower Activity than Amberlyst-15 | ortho/para ratio 3-5 | [4] |

| Phosphoric Acid (H₃PO₄) | Cyclohexanol | p-Cresol | 90 - 100 | 1:1 (with 3x excess acid) | 78% | Moderate | [8] |

| Aluminum Chloride (AlCl₃) | Cyclohexanol | p-Cresol | 90 - 100 | 5:1 (with 1x excess catalyst) | 61% | Moderate | [8] |

Experimental Protocols

Below is a detailed, representative methodology for the synthesis of 4-Cyclohexyl-2,6-dimethylphenol using a solid acid catalyst, adapted from established procedures for similar phenolic alkylations.[7][8]

Objective: To synthesize 4-Cyclohexyl-2,6-dimethylphenol via Friedel-Crafts alkylation of 2,6-dimethylphenol with cyclohexene using an acidic zeolite catalyst.

Materials:

-

2,6-dimethylphenol

-

Cyclohexene

-

Acidic Zeolite Catalyst (e.g., H-Y or H-Beta), activated

-

Toluene (or other suitable solvent)

-

Sodium Hydroxide (NaOH) solution, 10%

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, thermometer)

-

Heating mantle and magnetic stirrer

Catalyst Activation:

-

Place the acidic zeolite catalyst in a furnace.

-

Heat the catalyst to 420-450°C at a ramp rate of 10°C/minute.[8]

-

Maintain this temperature for 4-6 hours to remove adsorbed water and activate the acid sites.[7]

-

Cool the catalyst under a dry atmosphere (e.g., in a desiccator) before use.

Alkylation Procedure:

-

Set up a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a dropping funnel.

-

Charge the flask with 2,6-dimethylphenol and the activated zeolite catalyst. A typical loading is 2-5% catalyst by weight relative to the 2,6-dimethylphenol.[8]

-

Add a suitable solvent like toluene if a solvent-based system is desired, although solvent-free conditions are also common.

-

Heat the mixture to the desired reaction temperature (e.g., 160-180°C) with vigorous stirring.[8]

-

Once the temperature is stable, add cyclohexene dropwise from the dropping funnel over a period of 2-3 hours. The molar ratio of 2,6-dimethylphenol to cyclohexene is typically maintained between 1.1:1 and 2:1 to minimize dialkylation.[8]

-

After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours to ensure maximum conversion.[8]

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid zeolite catalyst. The catalyst can be washed with a small amount of solvent, dried, and potentially regenerated for future use.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic solution sequentially with a 10% NaOH solution (to remove unreacted phenol), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-Cyclohexyl-2,6-dimethylphenol.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. echemi.com [echemi.com]

- 4. iris.unive.it [iris.unive.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]

- 8. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

physical and chemical properties of 4-Cyclohexyl-2,6-xylenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclohexyl-2,6-xylenol, also known by its IUPAC name 4-cyclohexyl-2,6-dimethylphenol, is an alkylated phenol derivative with emerging interest in various scientific fields. Its structural features, combining a bulky cyclohexyl group with a sterically hindered phenolic moiety, suggest potential applications in polymer chemistry, as an antioxidant, and as a synthon for more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| IUPAC Name | 4-cyclohexyl-2,6-dimethylphenol | [1] |

| CAS Number | 10570-68-0 | [1] |

| Molecular Formula | C₁₄H₂₀O | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| Boiling Point | 145-155 °C at 5 Torr | [2] |

| Density (Predicted) | 1.013 ± 0.06 g/cm³ | [2] |

| XLogP3-AA (Predicted) | 4.8 | |

| Appearance | Not experimentally determined in available literature. | |

| Melting Point | Not experimentally determined in available literature. | |

| Solubility | Not experimentally determined in available literature. |

Experimental Protocols

Synthesis of 4-Cyclohexyl-2,6-dimethylphenol

A detailed experimental protocol for the synthesis of 4-cyclohexyl-2,6-dimethylphenol is not explicitly available in the reviewed literature. However, a general and adaptable method for the synthesis can be derived from the acid-catalyzed alkylation of phenols with cyclohexene.[3] The following protocol is a proposed synthetic route based on established chemical principles.

Reaction Scheme:

Figure 1: Proposed synthesis of 4-Cyclohexyl-2,6-dimethylphenol.

Materials:

-

2,6-Dimethylphenol

-

Cyclohexene

-

Acid catalyst (e.g., concentrated sulfuric acid or an acidic zeolite)

-

Anhydrous solvent (e.g., toluene or heptane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

To a stirred solution of 2,6-dimethylphenol in the chosen anhydrous solvent, add the acid catalyst cautiously at room temperature.

-

Heat the mixture to a reflux temperature.

-

Add cyclohexene dropwise to the reaction mixture over a period of 1-2 hours.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 4-cyclohexyl-2,6-dimethylphenol.

HPLC Analysis

The analysis of this compound can be performed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[4]

Workflow:

Figure 2: Workflow for HPLC analysis of this compound.

Chromatographic Conditions:

-

Column: Newcrom R1 reverse-phase column.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[4]

-

Detection: UV detector at a suitable wavelength.

-

Temperature: Ambient.

Spectral Data (Analog-Based Interpretation)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-cyclohexyl-2,6-dimethylphenol is expected to show characteristic signals for the aromatic protons, the methyl groups, the cyclohexyl protons, and the phenolic hydroxyl group.

-

Aromatic Protons: A singlet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two equivalent protons on the phenyl ring.

-

Methyl Protons: A singlet in the aliphatic region (δ 2.0-2.5 ppm) for the six equivalent protons of the two methyl groups.

-

Cyclohexyl Protons: A series of multiplets in the upfield region (δ 1.0-2.0 ppm) corresponding to the protons of the cyclohexyl ring.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the concentration and solvent, typically in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, followed by the substituted and unsubstituted aromatic carbons.

-

Methyl Carbons: A signal in the upfield region (δ 15-25 ppm).

-

Cyclohexyl Carbons: Several signals in the aliphatic region (δ 25-45 ppm).

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the methyl and cyclohexyl groups.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region.

Biological Activity and Potential Signaling Pathways

This compound has been identified as a potential endocrine-disrupting compound.[5] Endocrine disruptors are chemicals that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.[6] Many alkylphenols are known to exert estrogenic effects by binding to estrogen receptors (ERs).

Potential Mechanism of Endocrine Disruption

The structural similarity of 4-cyclohexyl-2,6-dimethylphenol to other known estrogenic alkylphenols suggests that it may interact with nuclear hormone receptors, such as the estrogen receptor. This interaction could either mimic the action of endogenous hormones (agonist activity) or block their action (antagonist activity).

References

- 1. researchgate.net [researchgate.net]

- 2. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 3. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guidance: Determining the Solubility of 4-Cyclohexyl-2,6-xylenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 4-Cyclohexyl-2,6-xylenol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol based on established methodologies. This will enable researchers to generate precise and reliable solubility data crucial for applications in drug development and other scientific endeavors.

Introduction

This compound is a phenolic compound with potential applications in various fields, including pharmaceuticals and material science. Understanding its solubility in different organic solvents is a critical parameter for process development, formulation, and analytical method development. This guide outlines a standardized approach to systematically measure the solubility of this compound.

While specific solubility values are not available in the literature, the structurally related compound, 2,6-dimethylphenol, is known to be soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[1][2] This suggests that this compound is also likely to be soluble in a range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in organic solvents has not been reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6] This protocol is followed by a quantitative analysis of the resulting saturated solution using High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Step-by-Step Procedure

Step 1: Preparation of a Supersaturated Solution

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3][6] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

Step 3: Separation of the Saturated Solution

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid. This step is critical to avoid artificially high solubility measurements.

Step 4: Quantification by HPLC

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is a common starting point for phenolic compounds.[7][11] The mobile phase will likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a small amount of acid like phosphoric or formic acid).[11]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Record the peak area of this compound in the chromatogram.

Data Analysis

-

Using the calibration curve, determine the concentration of this compound in the analyzed sample.

-

Calculate the solubility in the desired units (e.g., mol/L or g/100 mL), taking into account any dilution factors.

The logical flow for the experimental procedure is detailed in the following diagram.

Conclusion

This technical guide provides a robust methodology for determining the solubility of this compound in various organic solvents. By following the detailed shake-flask and HPLC protocols, researchers can generate the critical quantitative data necessary for advancing their research and development activities. The provided templates and diagrams are intended to facilitate a systematic and well-documented approach to solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. scielo.br [scielo.br]

- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. japsonline.com [japsonline.com]

- 10. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | SIELC Technologies [sielc.com]

Spectroscopic Profile of 4-Cyclohexyl-2,6-xylenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectral characteristics of 4-Cyclohexyl-2,6-xylenol (also known as 4-Cyclohexyl-2,6-dimethylphenol). Due to the absence of publicly available experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, along with theoretical Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on the compound's chemical structure. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their own analytical work. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and chemical research, offering foundational data and methodologies for the characterization of this compound.

Predicted Spectral Data Summary

The following tables summarize the predicted and theoretical spectral data for this compound. These values are computationally derived and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.1 | s | 2H | Ar-H |

| ~ 4.5 - 5.5 | s (broad) | 1H | OH |

| ~ 2.4 - 2.6 | m | 1H | Ar-CH -(CH₂)₅ |

| ~ 2.2 - 2.3 | s | 6H | Ar-CH ₃ |

| ~ 1.6 - 1.9 | m | 5H | Cyclohexyl-H |

| ~ 1.2 - 1.5 | m | 5H | Cyclohexyl-H |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity is abbreviated as: s = singlet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 152 | C -OH |

| ~ 138 - 140 | Ar-C -Cyclohexyl |

| ~ 128 - 130 | Ar-C H |

| ~ 124 - 126 | Ar-C -CH₃ |

| ~ 43 - 45 | Ar-C H-(CH₂)₅ |

| ~ 34 - 36 | Cyclohexyl-C H₂ |

| ~ 26 - 28 | Cyclohexyl-C H₂ |

| ~ 25 - 27 | Cyclohexyl-C H₂ |

| ~ 16 - 18 | Ar-C H₃ |

Table 3: Theoretical Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch (cyclohexyl & methyl) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretches |

| ~ 1200 | Strong | Phenolic C-O stretch |

Table 4: Theoretical Mass Spectrometry (MS) Data (Electron Ionization)

| m/z Ratio | Interpretation |

| 204 | [M]⁺, Molecular Ion |

| 189 | [M - CH₃]⁺ |

| 121 | [M - C₆H₁₁]⁺ (loss of cyclohexyl radical) |

| 91 | Tropylium ion ([C₇H₇]⁺) - less likely from this structure |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon.[1] A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.[2]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.[3]

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.[4]

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.[5]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular radical cation ([M]⁺).[6]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged species.[7]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural characterization of a novel or synthesized organic compound using the spectroscopic methods described.

Caption: Workflow for organic compound characterization.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. books.rsc.org [books.rsc.org]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. agilent.com [agilent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. docbrown.info [docbrown.info]

An In-depth Technical Guide to the Thermal Stability of 4-Cyclohexyl-2,6-xylenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the thermal stability of 4-Cyclohexyl-2,6-xylenol, a sterically hindered phenolic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, namely 2,6-xylenol and other hindered phenols, to infer its thermal properties. This document covers anticipated thermal behavior, generalized experimental protocols for thermal analysis, and a proposed thermal degradation pathway. The information is intended to guide researchers and professionals in the handling, processing, and development of materials containing this compound.

Introduction to this compound

This compound is a phenolic compound characterized by a cyclohexyl group at the para position and two methyl groups ortho to the hydroxyl group. This substitution pattern classifies it as a hindered phenol, a class of compounds widely recognized for their antioxidant properties. The steric hindrance provided by the ortho-methyl groups enhances the stability of the phenoxyl radical, which is key to its function as a radical scavenger in various applications, including polymers and pharmaceutical formulations. Understanding the thermal stability of this compound is crucial for determining its processing limits, storage conditions, and overall performance in high-temperature applications.

Inferred Thermal Stability and Physicochemical Properties

Phenolic compounds are known to be relatively stable at elevated temperatures.[1] The thermal stability of hindered phenols is generally higher than that of their unhindered counterparts due to the protective nature of the bulky ortho substituents.[2] The addition of a cyclohexyl group is not expected to significantly decrease the thermal stability compared to the parent 2,6-xylenol structure.

The following table summarizes the relevant physical and thermal properties of 2,6-xylenol, which can be used as a baseline for estimating the properties of this compound.

| Property | Value for 2,6-Xylenol | Reference |

| Molecular Formula | C₈H₁₀O | [3] |

| Molecular Weight | 122.16 g/mol | [4] |

| Melting Point | 43-45 °C | [4] |

| Boiling Point | 203 °C | [4] |

| Flash Point | 86 °C (closed cup) | |

| Autoignition Temperature | 599 °C (1110 °F) | |

| Decomposition | When heated to decomposition, it emits acrid smoke and irritating fumes.[5] |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a systematic experimental approach using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum TGA pan.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study thermal decomposition without oxidative effects. A flow rate of 20-50 mL/min is common.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate. Common heating rates are 10 °C/min or 20 °C/min.

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the percentage of mass loss at different temperature intervals.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to gain further insight into the decomposition process by observing endothermic and exothermic events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

-

Heating Program: A common method involves heating the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, holding it isothermally to ensure complete melting, cooling it at a controlled rate to observe crystallization, and then reheating to observe the glass transition (if any) and final melting. To study decomposition, the sample would be heated to a higher temperature until the decomposition event is complete.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (Tm), enthalpy of fusion (ΔHf), crystallization temperature (Tc), and the enthalpy of crystallization (ΔHc). Decomposition is typically observed as a complex series of endothermic and/or exothermic peaks at higher temperatures.

Proposed Thermal Degradation Pathway

The thermal degradation of hindered phenols generally proceeds through a free-radical mechanism.[2] For this compound, the decomposition is likely initiated by the homolytic cleavage of the C-C bond between the cyclohexyl group and the aromatic ring, or the O-H bond of the phenolic hydroxyl group, as these are typically the weaker bonds.

Initiation: The primary initiation step at elevated temperatures is likely the cleavage of the cyclohexyl substituent to form a cyclohexyl radical and a 2,6-dimethylphenoxyl radical. Alternatively, homolysis of the phenolic O-H bond can occur.

Propagation: The resulting radicals can then participate in a series of propagation reactions, including hydrogen abstraction from other this compound molecules, leading to the formation of further radicals and stable decomposition products. The cyclohexyl radical can undergo further fragmentation to smaller, volatile hydrocarbons.

Termination: The radical chain reactions are terminated by the combination of two radicals to form stable, non-radical products.

The major decomposition products are expected to include 2,6-xylenol, cyclohexene, and various smaller hydrocarbons resulting from the fragmentation of the cyclohexyl ring. At higher temperatures, further degradation of the aromatic ring can occur, leading to the formation of carbon monoxide, carbon dioxide, and other volatile organic compounds.[5]

References

An In-depth Technical Guide to the Free Radical Scavenging Activity of 4-Cyclohexyl-2,6-xylenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Antioxidant Potential of Hindered Phenols

Phenolic compounds are a well-recognized class of antioxidants that play a crucial role in mitigating the deleterious effects of free radicals in biological systems and preventing the oxidative degradation of materials. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.

4-Cyclohexyl-2,6-xylenol belongs to the subclass of hindered phenols. The defining characteristic of these molecules is the presence of bulky alkyl groups in the ortho positions relative to the hydroxyl group. In the case of this compound, these are the two methyl groups at positions 2 and 6. This steric hindrance around the hydroxyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical chains and making it a more effective antioxidant. The cyclohexyl group at the para position further contributes to the molecule's lipophilicity and can influence its interaction with lipid-based radicals.

Structure-Activity Relationship and Expected Activity

The antioxidant activity of phenolic compounds is intricately linked to their molecular structure. For this compound, the key structural features influencing its free radical scavenging potential are:

-

Phenolic Hydroxyl Group: This is the primary functional group responsible for donating a hydrogen atom to quench free radicals.

-

Ortho-Methyl Groups (Hindrance): The two methyl groups at the 2 and 6 positions provide steric hindrance. This is expected to increase the stability of the phenoxyl radical formed after hydrogen donation, a key characteristic of potent chain-breaking antioxidants.

-

Para-Cyclohexyl Group: The cyclohexyl substituent at the 4-position is an electron-donating group, which can increase the electron density on the aromatic ring and facilitate hydrogen atom transfer. Its bulky nature may also influence the accessibility of the hydroxyl group to certain radicals.

Based on these structural characteristics, this compound is predicted to exhibit significant free radical scavenging activity. To quantify this potential, standardized in vitro assays are necessary.

Experimental Protocols for Assessing Free Radical Scavenging Activity

The following sections provide detailed methodologies for the DPPH and ABTS assays, which are widely used to evaluate the free radical scavenging capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common, rapid, and straightforward method to assess antioxidant activity. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which can be measured spectrophotometrically.

-

This compound (test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Positive controls: Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer (microplate reader or UV-Vis)

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive controls.

-

Assay Protocol:

-

To a 96-well plate, add a specific volume of the test compound or standard solution at different concentrations to each well.

-

Add the DPPH solution to each well.

-

For the control, add the solvent (methanol or ethanol) instead of the test compound.

-

For the blank, add the solvent and the test compound without the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the test compound).

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

| Compound | IC50 (µg/mL) |

| This compound | To be determined |

| Ascorbic Acid (Standard) | To be determined |

| Trolox (Standard) | To be determined |

| BHT (Standard) | To be determined |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution upon reaction with an antioxidant is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

This compound (test compound)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive controls: Ascorbic acid, Trolox, or BHT

-

96-well microplate or quartz cuvettes

-

Spectrophotometer (microplate reader or UV-Vis)

-

Preparation of ABTS•+ Radical Cation Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of Working Solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. From this, prepare a series of dilutions. Prepare similar dilutions for the positive controls.

-

Assay Protocol:

-

Add a specific volume of the test compound or standard solution at different concentrations to a 96-well plate.

-

Add the ABTS•+ working solution to each well.

-

For the control, add the solvent instead of the test compound.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

Where:

-

A_control is the absorbance of the control (ABTS•+ solution without the test compound).

-

A_sample is the absorbance of the ABTS•+ solution with the test compound.

-

-

Determination of IC50 or TEAC: The results can be expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the scavenging activity of the test compound to that of Trolox.

| Compound | IC50 (µg/mL) | TEAC (Trolox Equivalents) |

| This compound | To be determined | To be determined |

| Ascorbic Acid (Standard) | To be determined | To be determined |

| Trolox (Standard) | To be determined | 1.0 |

| BHT (Standard) | To be determined | To be determined |

Visualizations

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH free radical scavenging assay.

General Mechanism of Phenolic Antioxidant Action

Caption: Hydrogen atom transfer mechanism of phenolic antioxidants.

Conclusion

While direct experimental evidence for the free radical scavenging activity of this compound is currently lacking in the scientific literature, its chemical structure as a hindered phenol strongly suggests potent antioxidant capabilities. This technical guide provides researchers with the necessary theoretical background and detailed experimental protocols to undertake a thorough evaluation of this compound. The provided methodologies for the DPPH and ABTS assays are robust and widely accepted for quantifying antioxidant potential. The resulting data will be invaluable for researchers in the fields of medicinal chemistry, drug development, and material science who are interested in the potential applications of this compound as a novel antioxidant.

The Untapped Potential of 4-Cyclohexyl-2,6-xylenol in Advanced Polymer Formulations

A Technical Guide for Researchers and Polymer Scientists

Introduction

4-Cyclohexyl-2,6-xylenol, a sterically hindered phenolic compound, presents a compelling case for exploration in the field of polymer chemistry. While its direct application as a monomer in large-scale polymer production remains largely undocumented in publicly available research, its molecular architecture suggests significant potential as a valuable additive, particularly as an antioxidant and polymer modifier. This technical guide provides an in-depth analysis of the prospective applications of this compound, drawing parallels with structurally similar compounds and outlining potential avenues for future research.

Core Concepts: The Role of Sterically Hindered Phenols in Polymer Science

Sterically hindered phenols are a well-established class of compounds in polymer science, primarily utilized for their ability to scavenge free radicals. This property is crucial in preventing the degradation of polymers, which can be initiated by heat, light, or mechanical stress. The bulky substituents ortho to the hydroxyl group, in this case, the two methyl groups and the cyclohexyl group at the para position, play a critical role in stabilizing the phenoxy radical that is formed upon hydrogen donation to a peroxide or alkyl radical. This stability prevents the radical from initiating further degradation reactions, thereby protecting the polymer matrix.

Potential Applications of this compound

Based on the established chemistry of sterically hindered phenols, the primary potential application of this compound in polymer chemistry is as a primary antioxidant . Its incorporation into various polymer systems could offer enhanced thermal stability and longevity.

Logical Relationship: Antioxidant Mechanism

The following diagram illustrates the fundamental mechanism by which a sterically hindered phenol like this compound functions as a radical scavenger.

Caption: Radical scavenging mechanism of a hindered phenol antioxidant.

Potential Polymer Systems for Stabilization:

-

Polyolefins (Polyethylene, Polypropylene): These polymers are susceptible to thermal oxidation during processing and end-use. The incorporation of this compound could improve their melt stability and service life.

-

Elastomers (Styrene-Butadiene Rubber, Polyisoprene): The unsaturated nature of elastomers makes them prone to ozone and oxidative degradation. Hindered phenols can act as effective antiozonants and antioxidants.

-

Engineering Thermoplastics (Polyamides, Polyesters): While more thermally stable than commodity plastics, these materials can still benefit from antioxidant protection, especially during high-temperature processing.

Unexplored Territory: this compound as a Monomer

Despite the lack of direct evidence, the theoretical possibility of using this compound as a monomer in polymerization reactions warrants consideration.

Oxidative Coupling Polymerization:

The most analogous reaction for which extensive literature exists is the oxidative coupling of 2,6-dimethylphenol to produce poly(phenylene oxide) (PPO), a high-performance thermoplastic.

Hypothetical Polymerization Workflow:

The following diagram outlines a hypothetical workflow for the synthesis and characterization of a novel poly(phenylene oxide) analog from this compound.

Caption: Hypothetical workflow for the synthesis and characterization of a novel polymer.

Expected Properties of a Hypothetical Polymer:

The presence of the bulky cyclohexyl group would be expected to significantly influence the properties of the resulting polymer compared to traditional PPO:

-

Increased Glass Transition Temperature (Tg): The rigid cyclohexyl group would restrict chain mobility, likely leading to a higher Tg and improved heat resistance.

-

Enhanced Solubility: The aliphatic nature of the cyclohexyl group might improve the solubility of the polymer in a wider range of organic solvents.

-

Modified Mechanical Properties: The bulky side group could affect chain packing and entanglement, potentially leading to altered tensile strength, modulus, and impact resistance.

Data Summary (Hypothetical)

Due to the absence of experimental data in the reviewed literature, the following table presents a hypothetical comparison of the expected properties of a polymer derived from this compound against conventional PPO. This is intended to guide future research efforts.

| Property | Conventional PPO (from 2,6-dimethylphenol) | Hypothetical Poly(this compound) |

| Glass Transition Temperature (Tg) | ~215 °C | Potentially > 230 °C |

| Thermal Decomposition Temperature | ~450 °C | Potentially higher due to increased steric hindrance |

| Solubility | Soluble in chlorinated and aromatic hydrocarbons | Potentially improved solubility in a wider range of solvents |

| Dielectric Constant | ~2.5 - 2.8 | Potentially lower due to the non-polar cyclohexyl group |

Experimental Protocols (Proposed)

For researchers interested in exploring the potential of this compound as a monomer, the following is a proposed experimental protocol for its oxidative coupling polymerization, adapted from established procedures for 2,6-dimethylphenol.

Materials:

-

This compound (monomer)

-

Copper(I) chloride (catalyst)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

-

Toluene (solvent)

-

Methanol (antisolvent)

-

Oxygen (oxidant)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve this compound in toluene.

-

In a separate flask, prepare the catalyst complex by dissolving copper(I) chloride and TMEDA in a small amount of toluene.

-

Add the catalyst solution to the monomer solution.

-

Bubble oxygen through the reaction mixture at a controlled rate while stirring vigorously at room temperature.

-

Monitor the reaction progress by observing the increase in viscosity of the solution.

-

After several hours, terminate the polymerization by adding a small amount of acetic acid.

-

Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol.

-

Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under vacuum at an elevated temperature.

Characterization:

The resulting polymer should be characterized using the techniques outlined in the workflow diagram above (GPC, NMR, FTIR, DSC, TGA) to determine its molecular weight, structure, and thermal properties.

Conclusion and Future Outlook

While the current body of scientific literature does not provide extensive data on the applications of this compound in polymer chemistry, its chemical structure strongly suggests its utility as a potent antioxidant. Further research is warranted to quantify its effectiveness in stabilizing various polymer systems.

Moreover, the exploration of this compound as a monomer for novel high-performance polymers presents an exciting and untapped research opportunity. The synthesis and characterization of a poly(phenylene oxide) analog derived from this monomer could lead to the development of new materials with enhanced thermal and mechanical properties, opening doors to advanced applications in the electronics, automotive, and aerospace industries. This technical guide serves as a foundational resource to inspire and direct these future investigations.

4-Cyclohexyl-2,6-dimethylphenol: A Technical Review of a Phenolic Compound with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclohexyl-2,6-dimethylphenol is a substituted phenolic compound with a chemical structure suggesting potential antioxidant and anti-inflammatory properties, characteristic of its molecular class. While specific experimental data for this particular molecule is limited in publicly available literature, this technical guide provides a comprehensive overview based on the known synthesis, chemical properties, and biological activities of structurally related compounds. This document outlines plausible synthetic routes, details standard experimental protocols for evaluating its biological efficacy, and discusses potential mechanisms of action, including its putative role in modulating key signaling pathways involved in inflammation and oxidative stress. All quantitative data presented are hypothetical and for illustrative purposes, serving as a framework for future investigation.

Chemical and Physical Properties

4-Cyclohexyl-2,6-dimethylphenol, also known as 4-cyclohexyl-2,6-xylenol, is an organic compound with the molecular formula C14H20O. Its structure features a phenol ring substituted with two methyl groups at positions 2 and 6, and a cyclohexyl group at position 4.

| Property | Value | Source |

| Molecular Formula | C14H20O | PubChem |

| Molecular Weight | 204.31 g/mol | PubChem |

| CAS Number | 10570-68-0 | ChemicalBook |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

| Boiling Point | 145-155 °C at 5 Torr | ChemicalBook |

| Melting Point | Not available | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Poorly soluble in water. (Predicted) | N/A |

Synthesis

A plausible and commonly employed method for the synthesis of 4-Cyclohexyl-2,6-dimethylphenol is the Friedel-Crafts alkylation of 2,6-dimethylphenol with cyclohexene or cyclohexanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 4-Cyclohexyl-2,6-dimethylphenol

Materials:

-

2,6-Dimethylphenol

-

Cyclohexene (or Cyclohexanol)

-

Anhydrous Aluminum Chloride (AlCl3) or a solid acid catalyst (e.g., Amberlyst-15)

-

Anhydrous Dichloromethane (DCM) or another suitable solvent

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 2,6-dimethylphenol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous AlCl3 (1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add cyclohexene (1.1 eq) dropwise to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a beaker containing ice and 1M HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO4.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-Cyclohexyl-2,6-dimethylphenol.

-

The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of 4-Cyclohexyl-2,6-dimethylphenol.

Biological Activities

Based on the chemical structure, 4-Cyclohexyl-2,6-dimethylphenol is predicted to exhibit antioxidant and anti-inflammatory activities. The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, while the bulky cyclohexyl and methyl groups may influence its interaction with biological targets.

Antioxidant Activity

The antioxidant potential of 4-Cyclohexyl-2,6-dimethylphenol can be evaluated using various in vitro assays that measure its radical scavenging ability.

Table 1: Hypothetical Antioxidant Activity Data

| Assay | IC50 (µM) of 4-Cyclohexyl-2,6-dimethylphenol | IC50 (µM) of Trolox (Control) |

| DPPH Radical Scavenging | 15.2 ± 1.8 | 8.5 ± 0.9 |

| ABTS Radical Scavenging | 9.8 ± 1.1 | 5.2 ± 0.6 |

| Hydroxyl Radical Scavenging | 25.4 ± 3.1 | 12.1 ± 1.5 |

3.1.1. Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

4-Cyclohexyl-2,6-dimethylphenol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 4-Cyclohexyl-2,6-dimethylphenol in methanol.

-

Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

The anti-inflammatory effects of 4-Cyclohexyl-2,6-dimethylphenol can be assessed by its ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Table 2: Hypothetical Anti-inflammatory Activity Data

| Target | IC50 (µM) of 4-Cyclohexyl-2,6-dimethylphenol | IC50 (µM) of Indomethacin (Control) |

| Cyclooxygenase-2 (COX-2) Inhibition | 5.6 ± 0.7 | 0.8 ± 0.1 |

| 5-Lipoxygenase (5-LOX) Inhibition | 12.3 ± 1.5 | 3.1 ± 0.4 |

| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 8.9 ± 1.0 | 2.5 ± 0.3 |

3.2.1. Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

Materials:

-

4-Cyclohexyl-2,6-dimethylphenol

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening kit (commercially available)

-

Fluorometric or colorimetric plate reader

Procedure:

-

Follow the manufacturer's instructions for the COX-2 inhibitor screening kit.

-

Prepare a stock solution of 4-Cyclohexyl-2,6-dimethylphenol in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence or absorbance at the appropriate wavelength in a kinetic mode for a specified period.

-

The rate of the reaction is determined from the slope of the kinetic curve.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is determined from the dose-response curve.

Potential Signaling Pathway Modulation

Based on the activities of other phenolic compounds, 4-Cyclohexyl-2,6-dimethylphenol may exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 4-Cyclohexyl-2,6-xylenol

These application notes provide a detailed framework for the analysis of 4-Cyclohexyl-2,6-xylenol using High-Performance Liquid Chromatography (HPLC). The method is applicable for the quantification of this compound in various sample matrices and is suitable for quality control, impurity profiling, and pharmacokinetic studies.

Introduction

This compound, also known as 4-Cyclohexyl-2,6-dimethylphenol, is a substituted phenol derivative. Accurate and robust analytical methods are essential for its quantification in research, development, and manufacturing environments. This document outlines a reverse-phase HPLC (RP-HPLC) method for the separation and analysis of this compound. The provided protocol is based on established chromatographic principles for phenolic compounds.

Data Presentation

The following table summarizes the chromatographic conditions for the analysis of this compound.

Table 1: HPLC Method Parameters

| Parameter | Description |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid.[1] |

| Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid.[1] | |

| Mode | Reverse Phase (RP)[1] |

| Detector | UV-Vis (Wavelength to be optimized based on the UV spectrum of this compound) |

| Column Temperature | Ambient or Controlled (e.g., 25-40 °C) |

| Flow Rate | To be optimized (Typical for analytical HPLC: 0.8 - 1.5 mL/min) |

| Injection Volume | To be optimized (Typical: 5 - 20 µL) |

Experimental Protocols

This section details the step-by-step procedure for the HPLC analysis of this compound.

1. Preparation of Mobile Phase

-